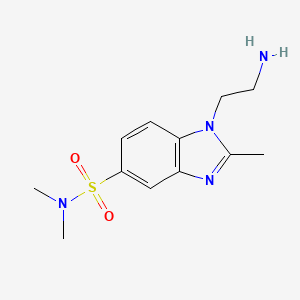

1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide

Description

Historical Context of Benzimidazole-Sulfonamide Hybrid Compounds

The historical development of benzimidazole-sulfonamide hybrid compounds represents a fascinating convergence of two independently discovered and clinically validated pharmacophores. The sulfonamide story began in the early twentieth century when sulfanilamide was first synthesized by a German chemist in 1908, though its antimicrobial properties remained undiscovered for nearly three decades. The breakthrough came in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagh. The discovery that combining a sulfamyl group into dye molecules could enhance antibacterial activity led to the development of Prontosil in December 1932, marking the beginning of the sulfonamide era in medicine. Sulfonamide drugs became the first broadly effective antibacterials to be used systemically, fundamentally revolutionizing the treatment of bacterial infections and paving the way for the antibiotic revolution in medicine.

The benzimidazole component of these hybrid compounds has an equally rich historical background that traces back to the 1940s. During this period, benzimidazole was first speculated to act similarly to purines in providing biological responses, with the initial investigation of benzimidazole's biological activity reported in 1944. The research interest in benzimidazole and its derivatives escalated dramatically when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and that some of its derivatives possessed vitamin B₁₂-like activity. These early findings led researchers to explore the benzimidazole nucleus for numerous therapeutic activities, establishing it as what would later be recognized as a "privileged structure" in heterocyclic chemistry due to its association with diverse biological activities.

The concept of combining benzimidazole and sulfonamide moieties into single molecular entities emerged from the recognition that both structural classes possessed significant therapeutic potential. Early research in the design and synthesis of 5-alkylsulfamoyl benzimidazole derivatives focused primarily on developing novel angiotensin II receptor antagonists. These studies demonstrated that the activity was related to the size of the alkyl group, with maximum activity observed with compact and bulky alkyl groups such as tert-butyl and cyclohexyl substituents. The development of these hybrid compounds was based on the hypothesis that while the sulfonyl group could mimic certain pharmacophoric features, the additional structural elements could interact with hydrogen bond acceptor groups and form stronger drug-receptor complexes.

The evolution of benzimidazole-sulfonamide hybrids has been significantly influenced by advances in molecular hybridization strategies. Research groups have employed various synthetic approaches to create these hybrid scaffolds, including click chemistry reactions, substitution reactions, and condensation protocols. The synthesis of triazole-based benzimidazole-sulfonyl hybrids has demonstrated the versatility of these molecular architectures, with compounds synthesized through azide-alkyne cycloaddition reactions showing excellent yields and diverse biological activities. The development of these synthetic methodologies has enabled the creation of extensive chemical libraries that explore the structure-activity relationships within this compound class.

Properties

IUPAC Name |

1-(2-aminoethyl)-N,N,2-trimethylbenzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-9-14-11-8-10(19(17,18)15(2)3)4-5-12(11)16(9)7-6-13/h4-5,8H,6-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIGBSRBXXXDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and sulfonamide groups, which are known to form hydrogen bonds and ionic interactions.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It could potentially interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels.

Biological Activity

1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide, a heterocyclic compound, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This compound is part of the benzimidazole family, which is known for its diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide is C12H18N4O2S, with a molecular weight of approximately 282.37 g/mol. Its structure features a benzimidazole core substituted with an aminoethyl group and a sulfonamide functional group, which contributes to its biological activity .

While the precise mechanism of action for this compound is not fully elucidated, compounds within the benzimidazole class often exhibit their effects through various pathways:

- Antagonism at Receptors : Similar compounds have been shown to interact with dopamine receptors, which may influence neurotransmission in the central nervous system.

- Inhibition of Enzymatic Activity : Benzimidazole derivatives have demonstrated inhibitory effects on carbonic anhydrases (CAs), which are implicated in cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, certain synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds achieved IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide | MCF-7 | TBD | Induction of apoptosis via ROS |

| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide | MCF-7 | 0.65 | ROS-mediated cell death |

| Doxorubicin | MCF-7 | 0.75 | DNA intercalation |

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity compared to established antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide | S. aureus | TBD |

| Ciprofloxacin | S. aureus | 30 |

| Norfloxacin | E. coli | 28 |

Case Studies

Several case studies have investigated the therapeutic potential of benzimidazole derivatives:

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various benzimidazole derivatives found that those with sulfonamide groups exhibited enhanced activity against cancer cell lines due to increased solubility and receptor binding capabilities .

- Mechanistic Insights : Research involving flow cytometry has shown that certain benzimidazole compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular damage and death .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(2-aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide, as promising anticancer agents. Research indicates that compounds with similar structures exhibit inhibitory activity against various cancer cell lines. For instance, derivatives designed based on the benzimidazole scaffold have shown significant growth inhibition in NCI 60 cancer cell lines, suggesting a potential role in cancer therapy .

Antiviral and Antifungal Activities

Benzimidazole compounds are also noted for their antiviral and antifungal properties. Studies have demonstrated that modifications to the benzimidazole structure can lead to increased efficacy against viral and fungal pathogens. This opens avenues for developing new treatments for infections that are resistant to current therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been evaluated as a V600EBRAF inhibitor, which is relevant in the context of melanoma treatment. The structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly affect inhibitory potency .

Case Studies and Findings

Comparison with Similar Compounds

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide (CAS: 1242925-47-8)

- Core Structure : Benzotriazole (vs. benzimidazole in the target compound), with an additional nitrogen atom in the heterocyclic ring.

- Substituents: Similar 2-aminoethyl and N,N-dimethyl groups but lacks the 2-methyl group on the benzimidazole core.

- Properties : Molecular weight = 269.32 g/mol; formula = C10H15N5O2S. The benzotriazole core may alter electronic properties and binding kinetics compared to benzimidazole .

2-Phenyl-N,N-dipropyl-1H-benzimidazole-5-sulfonamide

- Core Structure : Benzimidazole with sulfonamide at position 5.

- Substituents: Phenyl group at position 2 and N,N-dipropyl groups on the sulfonamide (vs. N,N,2-trimethyl and aminoethyl in the target compound).

- Properties: Bulkier substituents (dipropyl) likely reduce solubility compared to the trimethyl-aminoethyl variant. SMILES: CCCN(CCC)[S](=O)(=O)c1ccc2[nH]c(nc2c1)c3ccccc3 .

2-n-Butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole

- Core Structure : Chlorinated benzimidazole with a sulfonyl group.

- Substituents : n-Butyl and chloro groups at positions 2 and 5, respectively. The sulfonyl group (vs. sulfonamide in the target compound) may reduce hydrogen-bonding capacity.

- Activity : Demonstrates the importance of halogenation (Cl) and alkyl chain length (butyl) in modulating biological activity .

Non-Benzimidazole Analogs

Thiazol-Piperazine Derivatives (H3 Receptor Antagonists)

- Core Structure: Thiazol-piperazine (e.g., 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine).

- Substituents: Varying alkyl chains (methyl to pentyl) on the aminoethyl side chain.

- Activity :

Schiff Base Ligands with Morpholine/Piperazine

- Core Structure : Morpholine or piperazine linked to pyridine via a Schiff base.

- Substituents : Transition metal complexes (e.g., Cd(II), Cu(II)) enhance antimicrobial activity.

- Activity : Morpholine derivatives exhibited broad-spectrum activity against MRSA and Acinetobacter baumannii (MIC = 4–32 µg/mL). The morpholine ring’s oxygen atom improves membrane penetration .

Pharmacological and Structural Insights

Key Structural Determinants of Activity

- Heterocyclic Core : Benzimidazole vs. benzotriazole or thiazol influences electronic density and target selectivity.

- Substituent Position : Sulfonamide at position 5 (common in active analogs) vs. other positions.

- Alkyl Chain Length : Longer chains (e.g., propyl) in thiazol-piperazine derivatives enhance H3 antagonism, while trimethyl groups in the target compound may optimize steric effects .

- Aminoethyl Modifications: N,N-Dimethyl vs. N,N-dipropyl affects solubility and receptor interactions.

Comparative Data Table

Preparation Methods

Construction of 2-Substituted Benzimidazole Core

A common approach to preparing 2-substituted benzimidazoles involves the cyclization of o-phenylenediamines with suitable carbonyl or urea derivatives under dehydrating conditions. According to a detailed patent (WO2012088776A1), the method includes:

- Reacting 2-(N-protecting group)-benzene-1,2-diamines with N-phenoxycarbonylamines to form 2-(N-substituted)-amino-aryl ureas.

- Cyclization of these ureas using dehydrating agents such as triphenyldichlorophosphorane or triphenyldibromophosphorane in the presence of organic bases to form 1-protecting group-2-(N-substituted)-aminobenzimidazoles.

- Deprotection under basic conditions to yield the target 2-(N-substituted)-aminobenzimidazole derivatives.

Key reaction parameters include:

| Parameter | Range/Value | Preferred Conditions |

|---|---|---|

| Molar ratio (organic base:urea) | 1:1 to 10:1 | 1:1 to 5:1 |

| Temperature (dehydration ring) | -30 to 50 °C | -10 to 25 °C |

| Reaction time | 0.5 to 24 hours | 1 to 10 hours |

This method is advantageous due to its simplicity, high yield, low cost, and suitability for industrial scale-up.

Introduction of the Sulfonamide Group at the 5-Position

The sulfonamide moiety is commonly introduced via sulfonylation of an appropriate amino group on the benzimidazole ring or its side chain. A typical synthetic route involves:

- Reaction of the aminoethyl intermediate with arylsulfonyl chlorides in the presence of a base such as trimethylamine in an organic solvent (e.g., dichloromethane).

- Protection/deprotection strategies may be employed to ensure selective sulfonylation.

This step is crucial for conferring biological activity and requires careful control of reaction conditions to avoid overreaction or side-product formation.

Functionalization of the 2-Aminoethyl Side Chain

The aminoethyl side chain is introduced and functionalized through multi-step synthesis, as exemplified in related benzimidazole sulfonamide derivatives:

- Starting from ethanolamine, protection of the amino group (e.g., via benzyl chloroformate) to give N-protected ethanolamine.

- Conversion of the hydroxyl group to a good leaving group (e.g., mesylate) followed by nucleophilic substitution with azide.

- Reduction of the azide to the primary amine via Staudinger reduction.

- Final coupling with the benzimidazole core and subsequent deprotection to yield the free aminoethyl side chain.

Representative Synthetic Scheme (Adapted from Related Benzimidazole Sulfonamide Synthesis)

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of o-phenylenediamine | 90% formic acid, 100 °C, 2 h | High | Formation of benzimidazole core |

| 2 | Arylation with 4-chloro-2-(methylthio)pyrimidine | NaH, DMF | Moderate | Introduction of pyrimidine moiety |

| 3 | Oxidation to methylsulfonyl derivative | Oxone, MeOH/H2O | High | Key intermediate formation |

| 4 | Side chain synthesis (protection, mesylation, azide substitution, reduction) | Various (benzyl chloroformate, MsCl, NaN3, PPh3) | Moderate | Preparation of aminoethyl sulfonamide side chain |

| 5 | Coupling of benzimidazole core with side chain | DMSO, diisopropylethylamine | 52-81 | Final target compound formation |

Reaction Conditions and Optimization

- Solvents: Organic solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, and mixtures of methanol and water are commonly used depending on the step.

- Bases: Triethylamine, trimethylamine, sodium hydride, and diisopropylethylamine are employed to facilitate deprotonation and promote nucleophilic substitution or cyclization.

- Temperature: Mild to moderate temperatures (room temperature to 100 °C) are used, with precise control during cyclization and oxidation steps.

- Protecting Groups: Carbamate protecting groups (e.g., benzyl carbamate) are used to mask amino functionalities during intermediate steps, removed by catalytic hydrogenation.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole core formation | o-Phenylenediamine + formic acid | 100 | 2 | High | Cyclization |

| Arylation | NaH, DMF, 4-chloro-2-(methylthio)pyrimidine | RT | Several | Moderate | Introduction of pyrimidine moiety |

| Oxidation | Oxone in MeOH/H2O | RT | Hours | High | Sulfone formation |

| Side chain protection and mesylation | Benzyl chloroformate, MsCl, Et3N, DCM | 0-25 | Hours | Moderate | Preparation of protected aminoethyl sulfonate |

| Azide substitution and reduction | NaN3 in DMSO, PPh3 in MeOH | 60-70 (azide), RT (reduction) | Hours | Moderate | Formation of aminoethyl amine |

| Final coupling | DMSO, DIPEA | RT | Hours | 52-81 | Formation of target compound |

Research Findings and Industrial Relevance

- The use of urea derivatives and triphenylphosphorus halides for dehydration cyclization offers a cost-effective and high-yielding route suitable for scale-up.

- Protecting group strategies allow selective functionalization without side reactions, improving purity and yield.

- The multi-step synthesis is modular, enabling structural modifications on the benzimidazole core or side chain for medicinal chemistry optimization.

- The described methods have been successfully applied to synthesize related benzimidazole sulfonamide derivatives with biological activity, demonstrating the robustness of the synthetic approach.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Two complementary pathways are recommended. For highly nucleophilic amines, direct coupling of the benzimidazole core with sulfonamide precursors in polar aprotic solvents (e.g., DMF) at 60–80°C achieves yields >70%. For less nucleophilic amines, activation via carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane is preferred. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use NMR to verify substituent positions (e.g., methyl groups at N,N,2-positions) and NMR for sulfonamide carbonyl confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm). X-ray crystallography resolves regiochemical ambiguities, particularly for benzimidazole ring substitution patterns .

Q. What purification strategies are effective post-synthesis?

- Methodology : Recrystallization in ethanol/water (3:1 v/v) removes unreacted starting materials. For complex mixtures, flash chromatography with silica gel and a gradient of 5–20% methanol in dichloromethane separates sulfonamide derivatives. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology : Systematically modify substituents:

- Aminoethyl chain : Vary length (e.g., C2 to C4) to assess flexibility.

- Sulfonamide group : Introduce electron-withdrawing (e.g., -CF) or donating (-OCH) groups.

- Benzimidazole core : Explore halogenation (Cl, F) at the 4-position for enhanced lipophilicity.

Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., carbonic anhydrase) and validate with enzyme inhibition assays .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodology :

Verify compound purity (>95% by HPLC) to exclude false negatives.

Perform orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement.

Conduct molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability in physiological conditions .

Q. What strategies improve metabolic stability and pharmacokinetics of this sulfonamide derivative?

- Methodology :

- Metabolic shielding : Introduce bulky substituents (e.g., tert-butyl) on the benzimidazole ring to block CYP450 oxidation.

- Solubility enhancement : Replace N-methyl groups with hydrophilic moieties (e.g., morpholine).

- In vitro assays : Use liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-MS/MS .

Q. How can regioselectivity challenges in benzimidazole sulfonylation be addressed?

- Methodology :

- Directing groups : Use ortho-substituted benzimidazoles to steer sulfonylation to the 5-position.

- Catalytic control : Employ Pd(OAc)/Xantphos for selective C–H activation.

- Protection/deprotection : Temporarily protect the aminoethyl group with Boc-anhydride to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.